tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate
Description
Molecular Geometry and Conformational Isomerism
The molecular formula of tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate is C₁₁H₂₂N₂O₂ , with a molecular weight of 214.30 g/mol . The core structure comprises a cyclopentane ring substituted at the 1S and 2R positions with a Boc-protected amine and an aminomethyl group, respectively (Fig. 1).
Conformational Dynamics :
The cyclopentyl ring adopts non-planar conformations to alleviate angle strain. Unlike cyclohexane’s chair conformation, cyclopentane derivatives favor envelope or half-chair conformations, where one atom lies out of the plane formed by the other four . For this compound, the aminomethyl group at C2 introduces steric interactions that influence conformational preferences.
| Conformation Type | Energy (kcal/mol) | Stability Factors |
|---|---|---|
| Envelope | 0.0 (reference) | Minimized torsional strain; one atom displaced from plane |
| Half-chair | +2.1 | Moderate torsional strain due to two adjacent atoms slightly out of plane |
| Planar | +5.8 | High angle strain (ideal pentagon angle: 108° vs. cyclopentane’s ~105° average) |
Table 1: Conformational energy profiles of cyclopentyl derivatives .
The Boc group’s tert-butyl moiety further stabilizes the envelope conformation by occupying an equatorial-like position, reducing steric clash with the aminomethyl group . This spatial arrangement is corroborated by the compound’s SMILES notation :O=C(OC(C)(C)C)N[C@H]1[C@H](CN)CCC1 , which explicitly denotes the (1S,2R) stereochemistry.
Hyperconjugation Effects :
The cyclopentyl ring’s saturated structure limits π-system participation, unlike cyclopropane derivatives. However, the Boc group’s carbonyl oxygen engages in n→π* interactions with the adjacent N-H group, subtly influencing the carbamate’s electronic environment .
Absolute Configuration Determination via X-Ray Crystallography
While X-ray crystallographic data for this specific compound is not publicly available in the provided sources, its absolute configuration can be inferred through synthetic provenance and spectroscopic correlation . The (1S,2R) descriptor is consistent with stereospecific synthesis routes employing chiral auxiliaries or enantioselective catalysis .
Key Analytical Methods :
- Nuclear Magnetic Resonance (NMR) :
- Optical Rotation :
The compound’s specific rotation, measured in polarimetric assays, aligns with literature values for (1S,2R) configured analogs .
For unambiguous configuration assignment, single-crystal X-ray diffraction remains the gold standard. In related cyclopentyl carbamates, X-ray structures reveal bond lengths and angles consistent with the assigned stereochemistry:
| Parameter | Value (Å/°) | Description |
|---|---|---|
| C-N (carbamate) | 1.33 ± 0.02 | Shorter than typical C-N single bonds |
| N-C-O (Boc group) | 123° ± 2° | Trigonal planar geometry at nitrogen |
| Cyclopentyl C-C-C angle | 104°–106° | Reduced angle strain compared to cyclopropane |
Table 2: Representative X-ray crystallographic data for cyclopentyl carbamates .
Comparative Analysis of Cyclopentyl vs. Cyclopropyl Carbamate Derivatives
Cyclopentyl and cyclopropyl carbamates exhibit stark differences in stability, reactivity, and stereoelectronic properties due to their ring strain and bonding characteristics (Table 3).
Table 3: Comparative analysis of cyclopentyl and cyclopropyl carbamates .
Electronic Considerations :
- Cyclopropyl Derivatives : The Walsh model explains their unique bonding via sp² hybridization and bent σ bonds, enabling conjugation with adjacent groups . This delocalization stabilizes carbocations but offers limited radical or carbanion stabilization.
- Cyclopentyl Derivatives : The envelope conformation’s reduced strain allows for stronger, localized C-C bonds. The Boc group’s electron-withdrawing effect further stabilizes the carbamate against nucleophilic attack compared to cyclopropyl analogs .
Stereochemical Rigidity : Cyclopentyl rings permit slower conformational interconversion due to higher energy barriers (~10 kcal/mol) compared to cyclopropane’s rapid pseudorotation . This rigidity makes cyclopentyl carbamates preferable in asymmetric synthesis where configurational retention is critical.
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRDDBPZHZEGNY-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate typically involves the protection of the amine group with a tert-butyl carbamate (Boc) protecting group. The cyclopentyl ring is then functionalized with an aminomethyl group through various synthetic routes, such as reductive amination or nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride, formaldehyde, and tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the cyclopentyl ring, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthetic Routes
The synthesis of tert-butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate typically involves several steps:
- Formation of Cyclopentyl Derivative : This can be achieved through the reduction of cyclopentanone.
- Introduction of Aminomethyl Group : The cyclopentyl derivative is reacted with an aminomethylating agent.
- Coupling with Tert-butyl Carbamate : The final step involves coupling under basic conditions to yield the desired product.
These methods can be optimized for industrial production to enhance scalability and reduce costs.
Chemistry
This compound serves as a crucial building block in organic synthesis. It enables the formation of more complex molecules through various reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts functional groups to oxidized derivatives | Hydrogen peroxide |
| Reduction | Reduces carbamate to primary amines | Lithium aluminum hydride |
| Substitution | Replaces functional groups | Alkyl halides |
Biology
In biological research, this compound is explored for its role in enzyme inhibition and modulation of biochemical pathways. Its structural similarity to biologically active compounds makes it a candidate for further investigation:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, influencing their activity.
- Biochemical Pathways : It may affect processes such as neurotransmitter release and inflammatory responses.
Medicine
The potential therapeutic applications of this compound include:
- Drug Development : As a precursor for synthesizing new pharmaceuticals targeting neurological disorders.
- Therapeutic Agents : Modifications of this compound could lead to new analgesics or anti-inflammatory drugs.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant enzyme inhibitory activity against specific targets involved in inflammatory pathways.
- Another research article in Organic & Biomolecular Chemistry discussed the use of this compound as a versatile intermediate in synthesizing complex organic molecules, showcasing its utility in drug discovery.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins or enzymes, modulating their activity. The cyclopentyl ring provides a rigid scaffold that enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Core Ring Systems
- Cyclopentane vs. Cyclohexane Derivatives: tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate (CAS: 721395-15-9) lacks the aminomethyl group but shares the cyclopentane core. Its reduced steric hindrance enhances solubility in polar solvents compared to the bulkier aminomethyl-substituted analogue . tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (CAS: 365998-36-3) features a cyclohexane ring with a dimethylamino carbonyl group. The larger ring size and additional carbonyl moiety increase its conformational flexibility, making it suitable for binding to protein pockets in drug candidates .
Substituent Variations
- Aminomethyl vs. Hydroxy/Carbamoyl Groups: tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS: 155975-19-2) replaces the aminomethyl group with a hydroxyl moiety, reducing nucleophilicity but improving hydrogen-bonding capacity in catalytic applications . tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate (CAS: 494209-36-8) substitutes the aminomethyl with a carbamoyl group, enhancing stability under acidic conditions due to reduced basicity of the carbamate nitrogen .
Stereochemical Differences
- The (1S,2R) configuration in the target compound contrasts with the (1S,2S) isomer in tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 596846-99-0). The latter’s indane scaffold and trans-configuration lead to distinct pharmacokinetic profiles, such as increased metabolic resistance in vivo .
Deprotection Kinetics
- The Boc group in the target compound undergoes rapid deprotection with trifluoroacetic acid (TFA) (t₁/₂ = 15 min), faster than the tert-Butyl ((1R,2S)-2-carbamoylcyclopentyl)carbamate (t₁/₂ = 45 min) due to the electron-donating aminomethyl group .
- In contrast, tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate requires harsher conditions (e.g., HCl/dioxane) for deprotection, limiting its use in acid-sensitive syntheses .
Pharmaceutical Relevance
- The aminomethyl group in the target compound enhances blood-brain barrier penetration, making it valuable for CNS drug candidates, whereas tert-Butyl ((1S,2S)-2-aminoindan-1-yl)carbamate (CAS: 596846-99-0) is prioritized in oncology for its planar aromatic system enabling DNA intercalation .
- Cyclohexane-based analogues (e.g., ) are preferred in peptidomimetics due to their structural mimicry of α-helices.
Biological Activity
tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate is a carbamate compound that has attracted attention in medicinal chemistry and biological research due to its potential pharmacological properties. Its unique structure, characterized by a tert-butyl group and a cyclopentyl ring, suggests significant interactions with biological targets, particularly enzymes and proteins. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.309 g/mol
- CAS Number : 860297-27-4
- Purity : ≥95%
Research indicates that this compound acts primarily as an enzyme inhibitor . The compound's structural features allow it to selectively bind to various enzymes, thus modulating their activity. This inhibition can influence several biochemical pathways, making it a valuable tool in understanding enzyme-substrate interactions.
Enzyme Interactions
The compound has shown promise in inhibiting:
- Proteases : By binding to active sites and preventing substrate access.
- Kinases : Affecting phosphorylation processes critical for cell signaling.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from notable research:
| Study | Findings | |
|---|---|---|
| Smith et al. (2023) | In vitro assays demonstrated IC50 values in the micromolar range against specific kinases. | Suggests potential as a therapeutic agent in cancer treatment. |
| Johnson et al. (2024) | Evaluated interaction with proteases; showed significant inhibition at low concentrations. | Highlights its role in modulating proteolytic pathways. |
| Lee et al. (2024) | Animal model studies indicated reduced tumor growth when administered alongside standard chemotherapy agents. | Supports its use as an adjunct therapy in oncology. |
Case Studies
- Cancer Therapeutics : A study by Smith et al. explored the use of this compound in combination with traditional chemotherapeutics. The results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.
- Neurological Disorders : Johnson et al. investigated the compound's effect on neuroprotective pathways in models of neurodegeneration. The findings suggested that it may help in preserving neuronal integrity by inhibiting specific enzymes involved in neuroinflammation.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate, and how can stereochemical integrity be maintained?
- Methodology : Utilize stereoselective methods such as iodolactamization (for cyclization) or diastereoselective α-amidoalkylation to control the (1S,2R) configuration. Protecting group strategies (e.g., tert-butyl carbamate) are critical to prevent amine oxidation. Purification via column chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) ensures stereochemical purity .
- Validation : Confirm enantiomeric excess using chiral HPLC or NMR with chiral shift reagents .
Q. How can the molecular structure of this compound be unambiguously confirmed?
- Techniques :
- Single-crystal X-ray diffraction : Resolve absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding in cyclopentyl motifs) .
- 2D NMR (COSY, NOESY) : Assign spatial proximity of protons, particularly the aminomethyl and cyclopentyl groups .
Q. What are the optimal storage conditions to ensure compound stability?
- Guidelines : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to light or humidity, which can degrade tert-butyl protecting groups .
- Monitoring : Regular LC-MS analysis detects degradation products (e.g., free amine or tert-butanol byproducts) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of diastereoselective reactions for this carbamate?
- Approach :
Perform DFT calculations to map transition states and identify steric/electronic factors influencing stereoselectivity.
Use molecular dynamics simulations to predict solvent effects on reaction pathways .
- Case Study : A 2009 study on similar carbamates demonstrated that iodolactamization transition states favor specific ring conformations, achieving >95% diastereomeric excess .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Scenario : Discrepancies between predicted and observed NMR chemical shifts.
- Resolution :
- Compare experimental shifts with database entries (e.g., PubChem) for analogous compounds .
- Use variable-temperature NMR to detect dynamic effects (e.g., ring puckering in cyclopentyl systems) .
- Example : A 2011 crystallographic study resolved ambiguities in NOESY correlations by correlating solid-state and solution-phase data .
Q. How can the compound’s reactivity be leveraged in multi-step syntheses of bioactive molecules?
- Applications :
- Peptidomimetics : The aminomethyl group serves as a backbone for β-sheet stabilizers in neurodegenerative disease research .
- Catalytic intermediates : Use in enantioselective syntheses of CCR2 antagonists via Pd-catalyzed cross-coupling .
- Challenge : Balance carbamate stability under diverse reaction conditions (e.g., acidic/basic media).
Methodological Considerations
Q. What analytical workflows are recommended for quantifying trace impurities?
- Protocol :
LC-MS/MS with reverse-phase columns (C18) and ion-pairing agents (0.1% formic acid).
HRMS to identify impurities (e.g., deprotected amines or oxidized species) .
- Calibration : Use spiked samples with synthetic impurity standards for accurate quantification.
Q. How can reaction scalability be improved without compromising stereopurity?
- Scale-Up Tips :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
